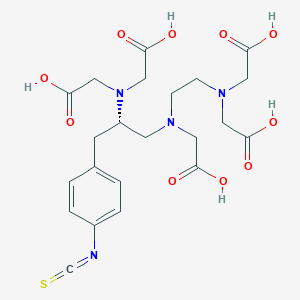

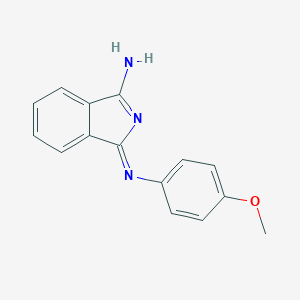

1-Benzyl-3-(phenylsulfonyl)pyrrolidine

説明

Synthesis Analysis

Synthesis of pyrrolidine derivatives often involves strategies such as ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. For instance, the synthesis of bioactive molecules characterized by the pyrrolidine ring employs methodologies that efficiently explore the pharmacophore space due to sp^3-hybridization, contributing to stereochemistry and three-dimensional coverage through pseudorotation (Li Petri et al., 2021). Additionally, palladium-catalyzed direct C–H arylation has emerged as a highly selective method for synthesizing multiply arylated heteroarenes, including pyrrolidine derivatives, facilitating the creation of compounds with significant biological activity (Rossi et al., 2014).

科学的研究の応用

Molecular Configuration Studies : A related compound, 2-(4-Methoxybenzyl)-4-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole, exhibits a unique molecular configuration, with the benzyl ring nearly perpendicular to the pyrroloindole unit, highlighting interesting angles between phenyl-sulfonyl and indole ring systems (Kishbaugh, Gribble, & Jasinski, 2007).

Heterocyclic Ring System Synthesis : Elkholy, Abu-Shanab, and Erian (2000) discussed a method for preparing polyfunctionally substituted pyridine ring systems, which can be fused into various heterocyclic ring systems, demonstrating the versatility of these compounds in chemical synthesis (Elkholy, Abu-Shanab, & Erian, 2000).

Pharmaceutical Applications : N-[(N-saccharino)butyl]pyrrolidines, which are structurally related, have shown potential as potent and selective serotonin 1A receptor ligands, suggesting their effectiveness as antianxiety and antidepressant agents (Ahn et al., 1999).

Antibacterial Activity : New sulfonamides synthesized at room temperature, including 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli (Ajani et al., 2012).

Catalytic Applications : In a study by Robles-Machín et al. (2010), a Cu(I)-Segphos catalyst-mediated asymmetric 1,3-dipolar cycloaddition of azomethine ylides with beta-phenylsulfonyl enones was used to create highly functionalized pyrrolidine, demonstrating the compound's role in advanced organic synthesis (Robles‐Machín et al., 2010).

Antimicrobial Evaluation : Alsaedi, Farghaly, and Shaaban (2019) found that novel pyrazolo[1,5-a]pyrimidine derivatives with one sulfone group, including those related to phenylsulfonyl groups, show greater antimicrobial activity, suggesting their potential as new antibiotics (Alsaedi, Farghaly, & Shaaban, 2019).

将来の方向性

Pyrrolidine derivatives, including “1-Benzyl-3-(phenylsulfonyl)pyrrolidine”, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring new synthetic strategies, investigating their mechanisms of action, and optimizing their properties for potential therapeutic applications.

特性

IUPAC Name |

3-(benzenesulfonyl)-1-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-21(20,16-9-5-2-6-10-16)17-11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTOUOKAVIJSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473276 | |

| Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(phenylsulfonyl)pyrrolidine | |

CAS RN |

101767-83-3 | |

| Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)

![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)